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Serine protease hepsin (191-199)

Cat. No.: B1575173
Attention: For research use only. Not for human or veterinary use.
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Description

Serine protease hepsin (191-199) is a research peptide provided for the investigation of Type II Transmembrane Serine Proteases (TTSPs), a group of enzymes anchored to the plasma membrane that are critical for modifying the cellular microenvironment . Hepsin is a cell surface serine protease that cleaves and activates various extracellular protein substrates, including growth factors like hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP) . This proteolytic activity is a key mechanism by which hepsin contributes to cellular processes such as growth and the maintenance of cell morphology . The primary research value of hepsin lies in its well-documented overexpression in numerous cancers, particularly prostate cancer, where it is one of the most significantly upregulated genes . Elevated levels of hepsin are strongly associated with cancer cell proliferation, migration, and metastasis, with higher expression observed in metastatic tumors compared to primary tumors . Oncogenic functions of hepsin are linked to its ability to disrupt epithelial integrity, in part by cleaving laminin-332 in the extracellular matrix, thereby enhancing cancer cell motility . Furthermore, hepsin can initiate proteolytic cascades by activating pro-uPA, leading to plasmin generation and degradation of the basement membrane . Given its role in disease progression, hepsin is considered a promising biomarker and a novel therapeutic target, and the development of specific hepsin inhibitors has been shown to attenuate oncogenic behaviors and block metastasis in preclinical models . This peptide is intended for research applications only, such as in antibody development, enzymatic activity assays, and the study of cancer mechanisms.

Properties

sequence

SLLSGDWVL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Serine protease hepsin (191-199)

Origin of Product

United States

Molecular Characterization and Structural Analysis of the Serine Protease Domain with Emphasis on the 191 199 Region

Structural Determination of the Hepsin Serine Protease Domain

The three-dimensional architecture of the hepsin protease domain is fundamental to understanding its function, substrate specificity, and mechanism of activation. High-resolution structural data have been primarily obtained through X-ray crystallography, complemented by computational approaches to explore its dynamic nature.

X-ray Crystallography and Cryo-EM Studies of Hepsin

The crystal structure of the extracellular portion of human hepsin has been determined at a resolution of 1.75 Å, offering significant insights into its molecular organization. google.com This structure encompasses the 255-residue serine protease domain, which adopts a classic trypsin-like fold, and a 109-residue N-terminal scavenger receptor cysteine-rich (SRCR) domain. google.com The protease and SRCR domains are covalently linked by a single disulfide bond and further stabilized by an extensive network of noncovalent interactions. google.com This structural arrangement provides a framework for understanding how the extracellular region of hepsin is oriented relative to the plasma membrane. google.com

While X-ray crystallography has been pivotal in revealing the static structure of hepsin's extracellular domain, cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of membrane proteins in their near-native state. nih.gov Although specific cryo-EM structures for full-length hepsin have not been detailed in the reviewed literature, this methodology holds promise for elucidating the complete architecture of hepsin, including its transmembrane and cytoplasmic regions. mdpi.comnih.gov

Table 1: Structural Determination of Human Hepsin

Method Resolution Key Findings Reference

Computational Modeling and Molecular Dynamics Simulations of Hepsin's Active Site and (191-199) Region

Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in exploring the conformational dynamics and stability of hepsin's active site. elifesciences.orggyrosproteintechnologies.com Studies have employed MD simulations to investigate the binding of small molecule inhibitors to hepsin, providing a theoretical basis for the development of targeted cancer therapies. elifesciences.orgwhiterose.ac.uk These simulations, often using force fields like AMBER14SB, confirm the stability of hepsin-inhibitor complexes and highlight the importance of non-covalent interactions, such as van der Waals forces, in their binding. elifesciences.org

Conformational Dynamics of the Hepsin Serine Protease Domain and its Activation Segment

The catalytic activity of hepsin is tightly regulated through its conversion from an inactive zymogen to a fully active enzyme. This process involves significant conformational changes, particularly within the activation segment and the catalytic triad (B1167595).

Zymogen to Active Enzyme Conversion Mechanisms and Role of Proteolytic Cleavage

Like many proteases, hepsin is synthesized as an inactive single-chain precursor, or zymogen. Activation is a critical step for its function and occurs via proteolytic cleavage. Research indicates that hepsin is activated through an autocatalytic process that takes place on the cell surface. This cleavage event converts the single-chain zymogen into a two-chain active form, consisting of a non-catalytic chain and a catalytic chain, which remain linked.

Once activated, hepsin plays a crucial role in the proteolytic processing of various extracellular substrates. For instance, hepsin has been identified as the enzyme responsible for the physiological cleavage of uromodulin, a process essential for its polymerization and function in the kidney. The proteolytic activity of hepsin is therefore a key regulatory step in various biological pathways. mdpi.com

Structural Rearrangements in the Catalytic Triad Region (His, Asp, Ser)

The catalytic activity of hepsin relies on a conserved catalytic triad of amino acids within its active site, typically composed of Histidine (His), Aspartate (Asp), and Serine (Ser). In the classical serine protease mechanism, these three residues form a charge-relay network. The Aspartate residue orients and polarizes the Histidine, which in turn acts as a general base, accepting a proton from the Serine's hydroxyl group. This process generates a highly reactive alkoxide ion on the Serine, which then initiates a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond.

Upon zymogen activation, significant structural rearrangements are expected in and around the catalytic triad to bring these residues into their precise, catalytically competent orientation. High-resolution crystal structures of other serine proteases, such as trypsin, have revealed conformational flexibility in the catalytic serine, suggesting that such movements are integral to substrate binding and catalysis. While specific structural data detailing these rearrangements in hepsin upon activation are not available in the reviewed literature, the fundamental mechanism is expected to be conserved. The binding of a substrate can induce subtle shifts in the enzyme's conformation, optimally positioning the catalytic triad for its function.

Characterization of the (191-199) Region as a Synthetic Peptide in Research Contexts

Synthetic peptides that mimic specific regions of a protein are valuable and versatile tools in biomedical research. google.com They can be used for a wide range of applications, including antibody generation, studying protein-protein interactions, and as probes for functional assays. google.commdpi.com

A search of the available literature did not yield specific studies on the synthesis or application of a synthetic peptide corresponding to the 191-199 region of hepsin. However, based on the general utility of synthetic peptides in research, one can postulate several potential applications for a hepsin (191-199) peptide. google.com

Antibody Production: A synthetic peptide of this region could be used as an immunogen to generate polyclonal or monoclonal antibodies. google.com These antibodies would be valuable reagents for detecting hepsin in tissues and cell lines, for example, via immunohistochemistry or Western blotting.

Functional Studies: If the 191-199 region is involved in protein-protein interactions, a synthetic peptide could be used in competitive binding assays to disrupt these interactions and study their functional consequences.

Inhibitor Development: Peptides can serve as scaffolds or starting points for the design of therapeutic inhibitors. whiterose.ac.uk Understanding the structure and function of specific loops like the 191-199 region could inform the development of novel hepsin inhibitors.

Design and Methodologies for Synthesis of Serine Protease Hepsin (191-199) Peptide

The synthesis of the nonapeptide SLLSGDWVL, corresponding to the 191-199 region of human hepsin, is typically achieved through solid-phase peptide synthesis (SPPS). nih.govuzh.chspringernature.com This method allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov

Design Considerations:

The design of the synthetic peptide involves the straightforward linear assembly of the nine amino acids in the specified sequence: Serine-Leucine-Leucine-Serine-Glycine-Aspartic Acid-Tryptophan-Valine-Leucine. For research purposes, the peptide is often synthesized with a free N-terminus and a C-terminal amide to mimic the natural peptide bond and prevent the negative charge of a C-terminal carboxylate, which can sometimes interfere with biological assays.

Synthesis Methodology:

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. luxembourg-bio.com This approach involves the use of an acid-labile resin, such as Rink Amide resin, to which the C-terminal amino acid (Leucine) is first attached. The synthesis proceeds through repetitive cycles of deprotection and coupling.

A typical synthesis cycle for the SLLSGDWVL peptide would involve the following steps:

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, such as 20% piperidine (B6355638) in DMF. rsc.org This exposes the free amine for the next coupling step.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, such as DIEA (N,N-diisopropylethylamine), and then added to the resin. rsc.org This facilitates the formation of a peptide bond.

Washing: The resin is again washed with DMF to remove unreacted amino acids and coupling reagents.

This cycle is repeated for each amino acid in the SLLSGDWVL sequence. Side-chain protecting groups (e.g., tBu for Serine and Aspartic Acid, Boc for Tryptophan) are used to prevent unwanted side reactions and are removed during the final cleavage step.

Cleavage and Purification:

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov The crude peptide is then precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry. nih.gov

Illustrative Data Table for Peptide Synthesis:

ParameterDetails
Peptide Sequence Ser-Leu-Leu-Ser-Gly-Asp-Trp-Val-Leu (SLLSGDWVL)
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
Chemistry Fmoc/tBu
Resin Rink Amide
Coupling Reagent HBTU/DIEA
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)
Purification Reverse-Phase HPLC
Final Purity >95% (as determined by analytical HPLC)
Identity Confirmation Mass Spectrometry (Expected [M+H]⁺: 990.5 Da)

Spectroscopic and Biophysical Characterization of Synthetic (191-199) Peptide Conformation

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. nih.govwikipedia.org The far-UV CD spectrum (typically 190-250 nm) reveals characteristic signals for different secondary structure elements. For a short, linear peptide like SLLSGDWVL, which is unlikely to form a stable, well-defined structure in aqueous solution, the CD spectrum is expected to be dominated by features indicative of a random coil or disordered conformation. nih.gov This is characterized by a strong negative band near 200 nm. In the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), some peptides may adopt a more ordered conformation, such as an α-helix or β-sheet, which would be reflected in changes in the CD spectrum. nih.gov

Illustrative Data Table for Circular Dichroism Analysis:

Solvent ConditionPredominant Secondary StructureCharacteristic CD Signal
Aqueous Buffer (pH 7.4)Random CoilMinimum at ~198 nm
50% Trifluoroethanol (TFE)Potential for partial α-helical or β-turn formationShift in the minimum and appearance of negative bands around 208 and 222 nm (for helix) or a minimum around 217 nm (for sheet)
SDS MicellesPotential for membrane-induced conformational changesChanges in the CD spectrum indicative of a more ordered structure upon interaction with the micelle surface

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. springernature.comnih.gov For the SLLSGDWVL peptide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to assign the proton resonances and identify spatial proximities between protons. nih.gov

Analysis of chemical shifts, coupling constants, and NOE patterns can reveal information about the backbone dihedral angles and the presence of any stable secondary structural elements. For a short, flexible peptide, the NMR data would likely show a narrow dispersion of amide proton chemical shifts, indicative of a lack of stable hydrogen bonding and a predominantly random coil conformation. ias.ac.in The absence of medium- or long-range NOEs would further support a disordered structure.

Illustrative Data Table for NMR Analysis:

NMR ParameterObservation for a Disordered PeptideInterpretation
¹H Chemical Shift Dispersion Narrow range for amide protonsLack of persistent secondary structure
³J(HN,Hα) Coupling Constants Averaged values around 6-7 HzConformational averaging, indicative of flexibility
Nuclear Overhauser Effects (NOEs) Primarily sequential (i, i+1) NOEs observedAbsence of stable long-range contacts and defined fold
Temperature Coefficients of Amide Protons Large values (> -4.5 ppb/K)Amide protons are solvent-exposed, not involved in stable hydrogen bonds

Other Biophysical Techniques:

Other techniques such as analytical ultracentrifugation or dynamic light scattering could be used to assess the aggregation state of the peptide in solution, ensuring that the conformational studies are performed on a monomeric species. Fluorescence spectroscopy, exploiting the intrinsic fluorescence of the tryptophan residue, could also be employed to probe the local environment of this amino acid and its accessibility to solvent, providing further insights into the peptide's conformation and potential interactions.

Enzymatic Activity and Substrate Specificity Mediated by the Hepsin Serine Protease Domain, Highlighting the 191 199 Region S Contribution

Active Site Architecture and Substrate Recognition of Hepsin

As a member of the trypsin-like serine protease family, hepsin's catalytic activity relies on a conserved charge relay system within its active site, involving specific histidine, aspartate, and serine residues (His203, Asp257, Ser353). uniprot.orgnih.gov The specificity of hepsin, however, is largely dictated by the architecture of its substrate-binding cleft, particularly the S1-S4 subsites that accommodate the P1-P4 residues of the substrate (where P1 is the residue immediately N-terminal to the scissile bond). nih.govnih.gov

Extensive studies using positional scanning-synthetic combinatorial library (PS-SCL) screening have elucidated the substrate specificity of hepsin. nih.govnih.gov These analyses reveal a strong preference for basic amino acids at the P1 position, with Arginine (Arg) being highly favored over Lysine (B10760008) (Lys). nih.govnih.gov

The specificity at the other subsites is more moderate but still significant for substrate recognition:

P2 Position: Hepsin moderately favors Threonine (Thr), Leucine (Leu), or Asparagine (Asn). nih.govnih.gov

P3 Position: There is a preference for Glutamine (Gln) or Lysine (Lys) at this subsite. nih.govnih.gov

P4 Position: Proline (Pro) or Lysine (Lys) are the favored residues. nih.govnih.gov

This defined substrate preference is critical for hepsin's ability to selectively cleave its physiological targets. For instance, the activation cleavage site of Hepatocyte Growth Factor (HGF), a key substrate, is KQLR↓VVNG, which aligns perfectly with hepsin's optimal P4-P1 cleavage motif (Lys-Gln-Leu-Arg). nih.govnih.gov Similarly, the cleavage site in Laminin-332, another substrate, is SQLR↓LQGS, which also fits this consensus sequence. nih.gov The importance of these residues as specificity determinants is highlighted by the fact that mutations in the P4-P1 sequence of substrates can abolish their processing by hepsin. nih.govnih.gov

Table 1: Hepsin Substrate Specificity at P1-P4 Positions

Subsite Preferred Amino Acid Residues
P1 Arginine (strongly preferred), Lysine
P2 Threonine, Leucine, Asparagine
P3 Glutamine, Lysine
P4 Proline, Lysine

This table summarizes the amino acid preferences for hepsin's S1-S4 subsites based on combinatorial library screening.

The regions surrounding the active site of serine proteases, often forming surface loops, are crucial determinants of their function, influencing substrate specificity, regulation, and interaction with other proteins. nih.govresearchgate.net In trypsin-like proteases, eight major surface loops contribute to the diversity and specificity of the enzyme family. researchgate.net The region encompassing residues 191-199 in hepsin is part of one such critical surface loop (the 191-loop, also referred to as the Cys191-Cys220 stretch), which is proximate to the active site. nih.gov

While direct mutational analysis of the 191-199 loop in hepsin is not extensively detailed in the available literature, its strategic location suggests a significant role. This loop helps shape the entrance to the active site and can allosterically influence the conformation of the catalytic residues. nih.gov X-ray crystallography studies have revealed that certain surface loops in hepsin can be flexible. google.com This flexibility can be essential for accommodating various substrates and for the dynamic process of catalysis. The interaction of these loops can form an allosteric network that fine-tunes the protease's activity, sometimes in response to co-factors or binding partners. nih.gov Therefore, it is highly probable that the 191-199 loop contributes to hepsin's substrate recognition and catalytic efficiency, even if its precise mechanism remains to be fully elucidated.

Proteolytic Processing of Physiological Substrates by Hepsin

Hepsin's enzymatic activity is integral to several biological pathways through the proteolytic processing of specific extracellular substrates. This includes the activation of growth factors, degradation of extracellular matrix (ECM) components, and initiation of other protease cascades. aacrjournals.orgoncotarget.com

Hepatocyte Growth Factor (HGF) is secreted as an inactive single-chain zymogen, pro-HGF. Its activation requires proteolytic cleavage to become a biologically active heterodimer that binds to its receptor, c-Met. nih.govnih.gov Hepsin has been identified as a potent activator of pro-HGF. nih.govoncotarget.com

Studies have shown that hepsin efficiently cleaves pro-HGF at the KQLR↓VVNG site, which is consistent with hepsin's determined substrate specificity. nih.govnih.gov X-ray crystallographic data confirms that the KQLR peptide fits well into the substrate-binding cleft of hepsin. nih.govnih.gov The resulting hepsin-activated HGF is biologically functional, capable of inducing c-Met receptor tyrosine phosphorylation. nih.govnih.gov This activation of the HGF/c-Met signaling pathway by hepsin is implicated in tumorigenesis, particularly in prostate and ovarian cancers where hepsin is often overexpressed. nih.govnih.gov The importance of hepsin in this process is further supported by the finding that inhibitors of hepsin can block HGF activation. nih.govnih.gov

The extracellular matrix (ECM) provides structural support and regulates cellular functions. Hepsin contributes to ECM remodeling by directly cleaving specific components. vanderbilt.eduembopress.org One of the key ECM substrates of hepsin is Laminin-332, a protein whose loss is associated with prostate cancer progression. vanderbilt.edunih.gov

Direct evidence shows that hepsin proteolytically cleaves the β3 chain of Laminin-332. nih.govnih.gov N-terminal sequencing identified the cleavage site at Arg245, within a sequence (SQLR↓LQGSCFC) that is highly conserved and aligns well with hepsin's consensus target sequence. nih.govnih.gov This cleavage is specific, as it is prevented by hepsin inhibitors and does not occur with a catalytically inactive form of the enzyme. nih.govnih.gov The degradation of Laminin-332 by hepsin has functional consequences, as hepsin-cleaved Laminin-332 has been shown to enhance the motility of prostate cancer cells in vitro. nih.govnih.gov This suggests that hepsin-mediated degradation of the basement membrane is a mechanism by which it can promote tumor invasion and metastasis. mdpi.comvanderbilt.edu In addition to Laminin-332, hepsin has also been shown to cleave fibronectin, another crucial ECM component. embopress.org

Hepsin can initiate proteolytic cascades by activating other proteases. A prime example is its activation of the pro-urokinase-type plasminogen activator (pro-uPA). oncotarget.comnih.gov Pro-uPA is a zymogen that, once activated, converts plasminogen to plasmin, a broad-spectrum protease involved in ECM degradation and tumor invasion. nih.govwikipedia.org

Enzymatic assays demonstrate that hepsin efficiently converts pro-uPA to its active two-chain form by cleaving the Lys158-Ile159 peptide bond. nih.govdocumentsdelivered.com The catalytic efficiency (kcat/Km) of pro-uPA activation by hepsin is comparable to that of plasmin, the most potent known activator of pro-uPA, and is significantly higher than that of matriptase, another related protease. nih.gov This efficient activation of the uPA/plasmin system by hepsin at the cell surface provides a powerful mechanism for localized matrix degradation, which can disrupt the basement membrane and facilitate cancer cell invasion and metastasis. nih.govnih.gov

Table 2: Key Physiological Substrates of Hepsin

Substrate Cleavage Site Biological Outcome
Pro-Hepatocyte Growth Factor (pro-HGF) KQLR↓VVNG Activation of HGF/c-Met signaling
Laminin-332 (β3 chain) SQLR↓LQGS ECM degradation, enhanced cell motility
Pro-urokinase-type Plasminogen Activator (pro-uPA) Lys158-Ile159 Initiation of plasmin-mediated proteolytic cascade

This table presents a summary of major hepsin substrates and the consequences of their cleavage.

Uromodulin Cleavage and Polymerization

A key physiological substrate of hepsin is uromodulin, also known as Tamm-Horsfall protein. elifesciences.orgnih.govuzh.ch Uromodulin is the most abundant protein in normal urine and is exclusively produced by the epithelial cells of the thick ascending limb of Henle's loop in the kidney. elifesciences.orguzh.ch It plays a significant role in kidney function and disease. nih.govuzh.ch

Hepsin-mediated cleavage of uromodulin is a critical step for its subsequent polymerization. elifesciences.orgnih.govnih.gov Uromodulin is synthesized as a glycosylphosphatidylinositol (GPI)-anchored protein on the cell membrane. uzh.ch For uromodulin to become functional, it must be released from the cell surface and assemble into extracellular polymers. elifesciences.org This process is initiated by a specific proteolytic cleavage at the C-terminus of the protein, which removes an inhibitory propeptide. pnas.org This cleavage event, carried out by hepsin, exposes a crucial region that allows uromodulin molecules to self-assemble into long filaments. pnas.org

Studies in cellular models and knockout mice have demonstrated that the absence of hepsin leads to abolished or improper cleavage of uromodulin. elifesciences.orgnih.gov This results in the retention of the inhibitory propeptide and prevents the protein from forming polymers. elifesciences.orgnih.gov Consequently, hepsin is identified as the primary and essential protease for the physiological cleavage and subsequent polymerization of uromodulin in vivo. nih.govuzh.ch This function of hepsin is not only vital for understanding the biology of uromodulin but also has implications for diseases where uromodulin levels and polymerization are dysregulated. nih.gov

Table 1: Hepsin's Role in Uromodulin Processing

StepDescriptionKey Role of Hepsin
Synthesis Uromodulin is produced as a GPI-anchored protein on the surface of kidney epithelial cells. uzh.chNot directly involved.
Cleavage A specific proteolytic cut removes a C-terminal propeptide from uromodulin. pnas.orgHepsin is the primary enzyme responsible for this cleavage. elifesciences.orgnih.gov
Polymerization Cleaved uromodulin molecules self-assemble into long filaments. elifesciences.orgHepsin's cleavage action is a prerequisite for polymerization to occur. nih.gov
Function Uromodulin polymers play roles in preventing kidney stones and protecting against urinary tract infections. pnas.orgBy enabling polymerization, hepsin is crucial for uromodulin's physiological functions.

Mechanisms of Hepsin Proteolytic Regulation by Endogenous Inhibitors

The proteolytic activity of hepsin is tightly controlled by endogenous inhibitors to prevent unwanted or excessive cleavage of its substrates. This regulation is primarily achieved through two main families of protease inhibitors: Kunitz-type inhibitors and Serpin family inhibitors.

Kunitz-Type Inhibitors (HAI-1, HAI-2)

Table 2: Inhibition of Hepsin by Kunitz-Type Inhibitors

InhibitorTypeKey FindingsReference
HAI-1 Kunitz-type serine protease inhibitorA strong inhibitor of hepsin. The N-terminal Kunitz domain (Kunitz I) is the functional domain for inhibition. nih.gov
HAI-1B Splice variant of HAI-1Potently inhibits hepsin with an IC50 of 21.1 ± 2.7 nM. Inhibition is mediated by Kunitz domain-1. core.ac.uk
HAI-2 Kunitz-type serine protease inhibitorA potent inhibitor of hepsin with an IC50 of 1.3 ± 0.3 nM. core.ac.uk

Serpin Family Inhibitors

The Serpin (serine protease inhibitor) superfamily represents another class of proteins that regulate protease activity, including that of hepsin. plos.orgnih.gov Serpins are known to control a wide range of biological processes, such as coagulation, inflammation, and immune responses, by inhibiting their target proteases. plos.orgembopress.org

Biological Roles and Physiological Functions Attributed to Hepsin Activity and the Serine Protease Domain

Hepsin's Role in Tissue Homeostasis and Development

Hepsin is essential for normal cell growth and the maintenance of cell morphology. pnas.orguniprot.org Its expression is observed in various tissues, with particularly high levels in the liver and kidneys. nih.govdrugbank.com In the liver, hepsin is crucial for regulating glucose, lipid, and protein metabolism. berkeley.edunih.gov It also plays a role in non-hepatic tissues, influencing adipocyte differentiation, the processing of urinary proteins, and proper auditory function. berkeley.edunih.gov Studies in mouse models have shown that a deficiency in hepsin leads to lower levels of blood glucose, lipids, and proteins, as well as impaired assembly of uromodulin in renal epithelial cells and hearing loss. berkeley.edunih.gov

Furthermore, hepsin is involved in the dynamic processes of organogenesis and tissue remodeling. nih.gov Its activity is critical for maintaining the balance between cell proliferation and differentiation, ensuring the proper architecture and function of tissues. In developing mouse embryos, elevated levels of hepsin are found in regions of active cell proliferation, highlighting its importance in growth and development. pnas.org

Cellular Signaling Pathways Influenced by Hepsin Proteolytic Activity

Hepsin's proteolytic activity is a key mechanism through which it influences cellular behavior by modulating critical signaling pathways.

A primary and well-characterized function of hepsin is the activation of Hepatocyte Growth Factor (HGF). nih.govresearchgate.netresearchgate.net HGF is secreted as an inactive precursor, pro-HGF. pnas.org Hepsin, along with other proteases like matriptase, cleaves pro-HGF to its active form. pnas.orgnih.gov Active HGF then binds to its receptor, the c-Met proto-oncogene, a receptor tyrosine kinase. pnas.orgnih.gov This binding triggers a signaling cascade that influences cell growth, motility, and morphogenesis. nih.govpnas.org

The hepsin-mediated activation of the HGF/c-Met pathway is crucial for tissue repair and embryonic development. pnas.org In the liver, this pathway is central to metabolic regulation. berkeley.edunih.gov However, the overactivation of this pathway due to hepsin overexpression can have pathological consequences, particularly in cancer. researchgate.net

The extracellular matrix (ECM) is a complex network of proteins that provides structural support to tissues and regulates cellular functions. nih.gov Hepsin contributes to the remodeling of the ECM through the degradation of its components. nih.gov This activity is vital for processes such as tissue regeneration and development. nih.gov

Hepsin can directly cleave ECM proteins like fibronectin and laminin-332. nih.govnih.gov The cleavage of fibronectin by hepsin can release latent Transforming Growth Factor-beta (TGF-β) from its storage in the ECM, thereby activating TGF-β signaling. nih.gov Additionally, hepsin can indirectly influence ECM remodeling by activating other proteases, such as urokinase-type plasminogen activator (uPA), which in turn initiates a cascade of proteolytic events leading to the degradation of the ECM. nih.gov

Pathophysiological Implications of Hepsin Dysregulation (Mechanistic Studies)

The tightly regulated activity of hepsin is crucial for maintaining normal physiological processes. When this regulation is lost, it can lead to the development and progression of various diseases, with a significant body of research focusing on its role in cancer.

Mechanisms of Hepsin in Cancer Progression and Metastasis

Elevated hepsin expression is a characteristic feature of several types of cancer, including prostate, breast, ovarian, and renal cancers. nih.govnih.govmdpi.com Its overexpression is often associated with more aggressive tumors and a poorer prognosis for patients. nih.govmdpi.com The oncogenic functions of hepsin are primarily linked to its proteolytic activities, which drive cancer cell proliferation, invasion, and metastasis. nih.govnih.gov

A critical early step in cancer invasion is the breakdown of the basement membrane, a specialized layer of the ECM that separates epithelial cells from the underlying stroma. nih.gov Hepsin plays a direct role in this process. nih.govnih.govresearchgate.net Overexpression of hepsin leads to the disorganization and degradation of the basement membrane. nih.govnih.govresearchgate.net

Influence on Cell Motility and Invasion

The enzymatic activity of hepsin is a significant factor in promoting cell motility and invasion, particularly in the context of cancer. This influence is primarily exerted through the proteolytic processing of key extracellular proteins.

One of the primary mechanisms by which hepsin facilitates invasion is through the activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF. imrpress.comnih.govoncotarget.com HGF is the ligand for the c-Met receptor tyrosine kinase, and the HGF/c-Met signaling axis is a potent driver of cell motility, scattering, and invasion. nih.govrcsb.org Research has demonstrated that hepsin-mediated cleavage of pro-HGF leads to the activation of the c-Met pathway, thereby promoting the invasive potential of cancer cells. rcsb.orghelsinki.fi

Furthermore, hepsin contributes to the degradation of the extracellular matrix (ECM) and the basement membrane, which are critical barriers to cell invasion. Hepsin has been shown to cleave laminin-332, a key component of the hemidesmosome, which anchors epithelial cells to the basement membrane. nih.gov The cleavage of laminin-332 disrupts cell-matrix adhesion, facilitating the detachment of tumor cells and their subsequent invasion into surrounding tissues. nih.gov

Studies using in vitro models have shown that inhibiting hepsin activity, either through specific inhibitors or siRNA-mediated silencing, can significantly reduce the invasive capacity of cancer cells. nih.govimrpress.com For instance, the use of anti-hepsin antibodies was found to inhibit the invasion of human prostate cancer cells in culture. imrpress.com

Table 1: Research Findings on Hepsin's Influence on Cell Motility and Invasion

Finding Model System Implication Reference(s)
Hepsin activates pro-hepatocyte growth factor (pro-HGF). In vitro assays Promotes HGF/c-Met signaling, enhancing cell motility. imrpress.comnih.govoncotarget.com
Overexpression of hepsin promotes cancer progression and metastasis. Mouse model of prostate cancer Causal role for hepsin in driving cancer invasion. imrpress.com
Hepsin cleaves laminin-332, a basement membrane component. Cultured breast cancer cells Disrupts cell-cell junctions and facilitates invasion. nih.gov
Inhibition of hepsin activity reduces cancer cell invasion. Human prostate cancer cells in culture Hepsin is a potential therapeutic target to block metastasis. nih.govimrpress.com
Overexpression of hepsin in mammary epithelial organoids leads to deterioration of desmosomes and hemidesmosomes. Mammary epithelial organoids Weakens cell adhesion, promoting an invasive phenotype. nih.gov
Interaction with Oncogenic Pathways

Hepsin's role in cancer progression is closely linked to its interaction with and modulation of key oncogenic signaling pathways. Its activity can amplify the signals that drive tumor growth and survival.

The most well-established link is with the HGF/c-Met pathway . As mentioned, hepsin's activation of pro-HGF is a critical step in initiating signaling through the c-Met receptor. rcsb.orghelsinki.fi This pathway is frequently dysregulated in various cancers and is associated with poor prognosis. Activation of c-Met triggers a cascade of downstream signaling events, including the Ras-MAPK and PI3K-Akt pathways, which are central to cell proliferation, survival, and invasion.

Research has also uncovered a connection between hepsin and the Ras-Raf-MEK pathway . helsinki.fi Studies in breast cancer have shown that this pathway can upregulate and activate heat shock factor 1 (HSF1), which in turn stabilizes the hepsin protein. helsinki.fi This suggests a positive feedback loop where an oncogenic pathway promotes the stability of a protease that further enhances oncogenic signaling.

Moreover, hepsin is implicated in the deregulation of epithelial integrity downstream of the Ras oncogene. helsinki.fi The loss of normal epithelial structure is a hallmark of cancer progression, and hepsin's proteolytic activity appears to be a key effector in this process, which can be blocked by inhibiting its enzymatic function. helsinki.fi The overexpression of hepsin has been observed in a high percentage of several types of carcinomas, including prostate, breast, ovarian, and renal cell carcinomas, often correlating with disease progression. imrpress.comoncotarget.comhelsinki.fi

Table 2: Hepsin's Interaction with Oncogenic Pathways

Oncogenic Pathway Interaction with Hepsin Consequence Reference(s)
HGF/c-Met Hepsin activates pro-HGF, the ligand for c-Met. Activation of downstream signaling (Ras-MAPK, PI3K-Akt), promoting tumor growth and invasion. nih.govrcsb.orghelsinki.fi
Ras-Raf-MEK This pathway upregulates and activates HSF1, which stabilizes hepsin protein. Creates a positive feedback loop that enhances hepsin's pro-oncogenic functions. helsinki.fi
Downstream of Ras Hepsin is involved in deregulating epithelial integrity. Contributes to the breakdown of normal tissue architecture, a key step in cancer progression. helsinki.fi

Hepsin in Other Disease Contexts (e.g., Renal Function, Coagulation)

Beyond its role in cancer, hepsin has been identified as a key player in other physiological and pathological processes, notably in renal function and blood coagulation.

In the kidney, hepsin plays a crucial role in the processing of uromodulin , also known as Tamm-Horsfall protein. elifesciences.orgelifesciences.org Uromodulin is the most abundant protein in normal urine and is exclusively produced by the epithelial cells of the thick ascending limb of the loop of Henle. elifesciences.org For uromodulin to be secreted into the urine and form its characteristic polymeric matrix, it must be proteolytically cleaved from its GPI-anchored precursor on the cell surface. elifesciences.org Studies have demonstrated that hepsin is the serine protease responsible for this physiological cleavage of uromodulin. elifesciences.orgelifesciences.org The proper polymerization of uromodulin is essential for its function, which includes protecting against urinary tract infections and kidney stone formation. elifesciences.org Impaired hepsin function can lead to defective uromodulin processing, which has been linked to kidney diseases. nih.govelifesciences.org

Hepsin has also been implicated in the blood coagulation cascade . In vitro studies have shown that hepsin can activate several key clotting factors, including Factor VII, Factor XII, and Factor IX. imrpress.com This suggests that hepsin, under certain conditions, could contribute to the initiation and propagation of blood clotting. However, it is noteworthy that mouse models deficient in hepsin did not exhibit any defects in blood coagulation, indicating that its role in this process in vivo may be redundant or context-dependent. uniprot.org

Table 3: Hepsin's Role in Other Disease Contexts

Disease Context Hepsin's Role Mechanism Physiological/Pathological Relevance Reference(s)
Renal Function Mediates the cleavage and secretion of uromodulin. Proteolytically processes the GPI-anchored uromodulin precursor on the surface of renal epithelial cells. Essential for the proper polymerization and function of uromodulin in the urine; dysfunction is linked to kidney disease. nih.govelifesciences.orgelifesciences.org
Coagulation Activates blood clotting factors. In vitro cleavage of Factor VII, Factor IX, and Factor XII. Potential contributor to the coagulation cascade, although its in vivo necessity is not fully established. imrpress.comuniprot.org
Hearing Essential for normal auditory function. Plays a role in the development of the tectorial membrane in the cochlea. Hepsin deficiency in mice leads to profound hearing loss. nih.govuniprot.org

Methodological Approaches for Investigating Serine Protease Hepsin and Its 191 199 Region

Biochemical and Enzymatic Assays for Hepsin Activity and Inhibition

Biochemical and enzymatic assays are fundamental to characterizing the catalytic activity of hepsin and identifying potential inhibitors. These assays provide quantitative data on substrate specificity and the potency of inhibitory compounds.

In Vitro Substrate Profiling and Cleavage Assays

To understand the biological roles of hepsin, researchers have worked to identify its macromolecular substrates. nih.gov One effective method for this is the use of a positional scanning-synthetic combinatorial library (PS-SCL) to rapidly determine the P1–P4 substrate specificity of the enzyme. nih.gov This technique involves screening libraries of peptide substrates to profile the primary (P1) and extended (P2–P4) substrate specificity of hepsin. nih.gov

Studies have shown that hepsin has a strong preference for arginine at the P1 position over lysine (B10760008). nih.govrcsb.org At the other positions, it favors threonine, leucine, or asparagine at P2; glutamine or lysine at P3; and proline or lysine at the P4 position. nih.govrcsb.org These findings have been instrumental in identifying potential in vivo substrates for hepsin, such as the hepatocyte growth factor (HGF) precursor. nih.gov The cleavage of pro-HGF by hepsin has been demonstrated in cell-based assays using HEK293 cells that overexpress full-length hepsin. nih.gov

In vitro cleavage assays with purified proteins have also been employed to confirm direct proteolytic processing of substrates by hepsin. For instance, such assays have shown that hepsin can directly cleave full-length fibronectin. nih.gov These experiments often involve separating the reaction products by SDS-PAGE and identifying them through methods like Coomassie staining and mass spectrometry. nih.gov

Kinetic Characterization of Hepsin with Peptidic Substrates and Inhibitors

The kinetic characterization of hepsin provides valuable insights into its enzymatic efficiency and its interactions with substrates and inhibitors. This is often achieved using chromogenic or fluorogenic peptide substrates. nih.govnih.gov A commonly used chromogenic substrate is pyroGlu-Pro-Arg-pNA. nih.govnih.gov

By titrating the substrate and measuring the reaction velocity, key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined. nih.gov For hepsin, the observed K_m for pyroGlu-Pro-Arg-pNA has been reported to be 170 μM. nih.gov

Inhibition assays are performed by pre-incubating hepsin with varying concentrations of inhibitory compounds before adding the substrate. nih.gov The residual enzyme activity is then measured to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.govnih.gov These assays have been crucial in identifying and characterizing small-molecule inhibitors of hepsin. nih.govnih.gov The time-dependence and reversibility of inhibition can also be assessed through these kinetic studies. nih.gov

Structural Biology Techniques for Hepsin and its Domain Interactions

Structural biology techniques are indispensable for understanding the three-dimensional architecture of hepsin and the molecular basis of its interactions with substrates, inhibitors, and other proteins.

Protein Crystallography and NMR Spectroscopy for Domain-Specific Analysis

X-ray crystallography has been a pivotal technique in revealing the high-resolution structure of the extracellular region of human hepsin. rcsb.orgresearchgate.net These studies have shown that the extracellular portion of hepsin consists of a trypsin-like serine protease domain and a scavenger receptor cysteine-rich (SRCR) domain. researchgate.net The crystal structure of hepsin in complex with a preferred substrate peptide, KQLR chloromethylketone, has provided a detailed view of how the substrate fits into the active site cleft. rcsb.org

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying protein structure and dynamics in solution. nih.govhelsinki.fi While X-ray crystallography provides a static picture, NMR can offer insights into the conformational flexibility of proteins and their domains. helsinki.fi For multi-domain proteins like hepsin, NMR can be particularly useful for domain-specific analysis, allowing for the study of the structure and interactions of individual domains. helsinki.fi

Protein-Protein Interaction Studies (e.g., co-immunoprecipitation, FRET)

Understanding the interactions of hepsin with other proteins is crucial for elucidating its biological functions. Co-immunoprecipitation (Co-IP) is a widely used biochemical method to identify and confirm protein-protein interactions within a cellular context. nih.govnih.govspringernature.com In a Co-IP experiment, an antibody targeting hepsin is used to pull down hepsin and any associated proteins from a cell lysate. nih.gov These interacting partners can then be identified by techniques such as Western blotting. nih.gov This method is valuable for studying both direct and indirect interactions within a protein complex. nih.govspringernature.com

Fluorescence Resonance Energy Transfer (FRET) is another technique used to study protein-protein interactions in living cells. FRET measures the energy transfer between two fluorescently tagged proteins. If the two proteins are in close proximity (typically within 1-10 nanometers), energy transfer occurs, providing evidence of their interaction. While not explicitly detailed for hepsin in the provided context, FRET is a common method for studying the dynamics of protein interactions.

Genetic and Cellular Models for Studying Hepsin Function

Genetic and cellular models are essential for investigating the physiological and pathological roles of hepsin in a biological context. These models allow for the manipulation of hepsin expression to study its impact on cellular processes and disease progression.

Overexpression of hepsin in various cell lines, such as human embryonic kidney (HEK293) cells and prostate cancer cell lines (e.g., PC-3, LNCaP), has been a common approach to study its function. nih.govnih.gov For instance, HEK293 cells overexpressing full-length hepsin have been used to develop cell-based activity assays. nih.gov Studies in prostate cancer cells have shown that hepsin overexpression can lead to increased cell invasion and phosphorylation of signaling proteins like Erk1/2 and STAT3. researchgate.net Conversely, in some contexts, excess hepsin activity has been linked to growth suppression and the induction of ER stress and autophagy. nih.gov

The use of catalytically inactive hepsin mutants, such as the S353A mutant, serves as a crucial control in these experiments to distinguish the effects of hepsin's proteolytic activity from other potential functions of the protein. nih.govnih.gov

Gene Editing (e.g., Knockout/Knockdown Models) and Overexpression Systems

The study of hepsin, a type II transmembrane serine protease, has been significantly advanced by the use of gene editing and overexpression systems. These tools allow researchers to probe the function of hepsin by either removing or increasing its presence within cellular models.

Gene Editing: Knockout and Knockdown Models

Gene editing technologies, such as CRISPR/Cas9, have been employed to create knockout models that eliminate hepsin expression. These models are crucial for understanding the fundamental roles of hepsin in cellular processes. For instance, shRNA knockdown of the hepsin gene in LNCaP prostate cancer cells resulted in an accumulation of the β3 chain of laminin-332, a known hepsin substrate. aacrjournals.org This finding directly links hepsin's proteolytic activity to the processing of specific extracellular matrix components. While specific knockout models for the 191-199 region of hepsin are not extensively detailed in the provided results, the principle of using gene editing to dissect protein function is well-established. scbt.comnih.govnih.gov

Overexpression Systems

Conversely, overexpression systems are used to study the consequences of elevated hepsin levels, a condition observed in several cancers, including prostate, renal, and ovarian carcinomas. nih.govnih.govaacrjournals.org Researchers have developed stable cell lines that overexpress wild-type hepsin or protease-deficient mutants. nih.gov For example, PC-3 prostate cancer cells engineered for inducible overexpression of hepsin have been instrumental in demonstrating the "hepsin-paradox," where high levels of hepsin can paradoxically suppress tumor growth. nih.gov These systems often reveal that the proteolytic activity of hepsin is essential for its observed effects. nih.gov Comparing the effects of overexpressing wild-type hepsin versus a protease-deficient mutant (HPNS353A) has allowed scientists to attribute specific cellular phenotypes, such as the induction of the unfolded protein response, directly to hepsin's enzymatic function. nih.gov

Table 1: Examples of Gene Editing and Overexpression Systems in Hepsin Research

System Cell Line Key Finding Reference
shRNA KnockdownLNCaP Prostate CancerAccumulation of laminin-332 β3 chain. aacrjournals.org
Inducible OverexpressionPC-3 Prostate CancerHigh hepsin levels suppress growth and induce ER stress. nih.gov
Stable OverexpressionHEK293Used in cell-based assays to screen for inhibitors. nih.gov
OverexpressionCaco-2 Colorectal CancerIncreased cell invasion and degradation of gelatin matrix. researchgate.net
Transgenic Mouse ModelMouse ProstateHepsin overexpression promotes metastasis. nih.gov

Cell-based Assays for Migration, Invasion, and Signaling

To investigate the functional consequences of hepsin activity, particularly its role in cancer progression, a variety of cell-based assays are utilized. These assays are designed to measure cellular behaviors such as migration, invasion, and the activation of signaling pathways.

Migration and Invasion Assays

Wound healing and transwell migration assays are commonly used to assess the impact of hepsin on cell motility. In wound healing assays, a scratch is made in a confluent cell monolayer, and the rate at which the cells close the gap is measured. researchgate.net Transwell assays, also known as Boyden chamber assays, measure the ability of cells to migrate through a porous membrane towards a chemoattractant. researchgate.netsemanticscholar.org To study invasion, the membrane in the transwell chamber is coated with a layer of extracellular matrix, such as Matrigel, which the cells must degrade to pass through. researchgate.netresearchgate.netescholarship.org

Studies using these assays have shown that hepsin overexpression can enhance the migratory and invasive properties of cancer cells. For example, Caco-2 cells overexpressing hepsin showed a significant increase in their ability to degrade a gelatin matrix. researchgate.net Conversely, neutralizing anti-hepsin antibodies have been shown to inhibit the invasion of ovarian and prostate cancer cells in transwell assays. nih.gov

Signaling Pathway Assays

Hepsin's influence on cellular behavior is often mediated through its effects on various signaling pathways. Reporter gene assays are a powerful tool to study the activation or inhibition of these pathways. youtube.comyoutube.comnuvisan.com These assays typically involve a reporter gene (e.g., luciferase) linked to a promoter that is responsive to a specific transcription factor. Activation of the signaling pathway leads to the expression of the reporter gene, which can be quantified.

Research has implicated hepsin in the regulation of several key signaling pathways in cancer. For instance, hepsin can activate pro-urokinase-type plasminogen activator (pro-uPA), initiating a proteolytic cascade that promotes tumor progression. nih.gov It has also been shown to promote epithelial-mesenchymal transition (EMT) and cell invasion through the miR-222/PPP2R2A/AKT signaling axis in prostate cancer. semanticscholar.org Furthermore, hepsin is known to activate hepatocyte growth factor (HGF), which in turn activates the c-Met signaling pathway, a critical driver of tumor progression and metastasis. nih.govnih.gov Cell-based assays that measure the cleavage of pro-HGF or the phosphorylation of downstream signaling components like AKT are therefore crucial for understanding hepsin's mechanism of action. nih.govnih.gov

Table 2: Cell-based Assays in Hepsin Research

Assay Type Purpose Example Finding Reference
Wound HealingMeasures cell migration.Hepsin overexpression in Caco-2 cells showed a non-significant trend towards increased migration. researchgate.net
Transwell InvasionMeasures cell invasion through an extracellular matrix.Neutralizing anti-hepsin antibodies inhibited invasion of prostate and ovarian cancer cells. nih.gov
Gelatin DegradationAssesses invasive capacity.Hepsin-overexpressing Caco-2 cells showed significantly increased gelatin degradation. researchgate.net
Pro-HGF CleavageMeasures hepsin's proteolytic activity on a key substrate.Small molecule inhibitors were shown to block hepsin-mediated pro-HGF cleavage. nih.gov
AKT PhosphorylationAssesses activation of the AKT signaling pathway.Hepsin knockdown in prostate cancer cells attenuated AKT signaling. semanticscholar.org

Development of Research Tools and Probes Targeting Serine Protease Hepsin

The development of specific tools and probes to target hepsin has been pivotal for both basic research and potential therapeutic applications. These tools include small molecule inhibitors, peptide-based inhibitors, and antibodies.

Design and Synthesis of Specific Hepsin Inhibitors (Small Molecules, Peptides)

A significant effort has been dedicated to the design and synthesis of potent and selective hepsin inhibitors. These inhibitors are invaluable for elucidating the biological functions of hepsin and for validating it as a therapeutic target.

Small Molecule Inhibitors

High-throughput screening of chemical libraries has led to the identification of several classes of small molecule hepsin inhibitors. nih.gov These compounds have been optimized to improve their potency and selectivity. For example, an integrated design, synthesis, and screening platform facilitated the rapid development of inhibitors with IC50 values in the nanomolar range and high selectivity over other proteases like urokinase-type plasminogen activator (uPA). acs.orgacs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in refining these inhibitors. For instance, modifications to a dipeptide-based scaffold led to the identification of a compound with a strong hepsin-inhibitory activity (Ki = 50.5 nM) and significant selectivity over the related protease matriptase. nih.gov Some of these inhibitors have shown efficacy in cell-based assays, attenuating hepsin-dependent cellular processes. nih.govaacrjournals.org

Peptide-Based Inhibitors

Peptide-based inhibitors, often designed based on the substrate specificity of hepsin, represent another important class of research tools. nih.govacs.org Combinatorial methodologies and virtual screening have been used to develop high-affinity tetrapeptidic inhibitors. acs.org These inhibitors, when combined with an electrophilic "warhead," demonstrate high potency and good selectivity against other serine proteases. acs.orgacs.org For example, Leu-Arg dipeptides have been shown to be potent hepsin inhibitors and have been conjugated to near-infrared dyes to create imaging probes. researchgate.net

Table 3: Examples of Hepsin Inhibitors

Inhibitor Type Compound/Series Key Characteristics Reference
Small MoleculeDipeptide-based analog 22aKi = 50.5 nM, 22-fold selectivity over matriptase. nih.gov
Small MoleculeCompound 53IC50 = 22 nM, >6000-fold selectivity over uPA. acs.orgacs.org
Small MoleculeHepIn-13Inhibited bone, liver, and lung metastasis in a mouse model. nih.gov
Peptide-BasedTetrapeptidic inhibitorsLow nM Ki values and high selectivity against coagulation proteases. acs.org
Peptide-BasedLeu-Arg dipeptidesKi values of 21 and 22 nM; conjugated to optical dyes for imaging. researchgate.net

Antibody Development for Hepsin Targeting and Detection

Antibodies are versatile tools for studying hepsin, with applications ranging from detection in biological samples to functional inhibition in cell-based assays and in vivo models.

Antibodies for Detection

A variety of antibodies that specifically recognize hepsin are commercially available and have been developed for research purposes. These antibodies are used in techniques such as Western blotting to detect hepsin expression in cell lysates and in immunohistochemistry to visualize hepsin localization in tissue samples. nih.govnih.gov ELISA kits utilizing specific anti-hepsin antibodies have also been developed for the quantitative measurement of hepsin in samples like plasma and cell culture media. creative-biolabs.com Furthermore, phage display technology has been used to isolate peptides that bind to hepsin, which can then be used to detect prostate cancer in tissue microarrays and cell-based assays. nih.gov

Neutralizing and Allosteric Antibodies

Beyond detection, antibodies have been generated to specifically inhibit the proteolytic activity of hepsin. These "neutralizing" antibodies have been shown to block hepsin's enzymatic function in both biochemical and cell-based assays. nih.govsigmaaldrich.com For example, a fully humanized monoclonal antibody, RO5486055, was developed to neutralize hepsin activity and was shown to inhibit tumor growth in xenograft models. aacrjournals.org Interestingly, this antibody's efficacy was linked to the accumulation of the hepsin substrate laminin-332, highlighting its potential as a predictive biomarker. aacrjournals.org

In addition to antibodies that directly block the active site, allosteric inhibitors have also been developed. By screening a phage display library against a form of hepsin with its active site already occupied, researchers identified an antibody, Fab25, that acts as a non-competitive, allosteric inhibitor. nih.gov This antibody binds to a site distinct from the active site but still potently inhibits hepsin's catalytic activity. nih.gov

Table 4: Examples of Anti-Hepsin Antibodies and Their Applications

Antibody/Probe Type Name/Description Application Key Finding Reference
Monoclonal AntibodyRO5486055Neutralization, In vivo tumor growth inhibitionAttenuated tumor growth in prostate and breast cancer xenografts. aacrjournals.org
Monoclonal AntibodiesSet of neutralizing antibodiesInvasion assaysInhibited invasion of prostate and ovarian cancer cells. nih.gov
Fab FragmentFab25Allosteric inhibitionPotently and specifically inhibited hepsin via a non-competitive mechanism. nih.gov
Polyclonal/MonoclonalVariousWestern Blotting, ImmunohistochemistryDetection and localization of hepsin in cells and tissues. nih.govnih.gov
Phage Display PeptidesIPL-F, IPL-NP, IPL-ΦDetection in tissue microarrays and cell assaysSpecifically bound to hepsin-expressing cells and tissues. nih.gov

Future Directions and Emerging Research Avenues for Serine Protease Hepsin 191 199

Elucidating Undiscovered Physiological Substrates and Interaction Partners of Hepsin

A critical area of future investigation is the identification of the full repertoire of hepsin's physiological substrates and interacting proteins. While several key substrates have been identified, including pro-hepatocyte growth factor (pro-HGF), pro-urokinase-type plasminogen activator (pro-uPA), and fibronectin, a comprehensive understanding of its substrate landscape is lacking. mdpi.comhelsinki.finih.govoncotarget.com The identification of novel substrates will be instrumental in unraveling the diverse signaling pathways and cellular processes modulated by hepsin's proteolytic activity.

Recent studies have shown that hepsin can cleave and activate pro-HGF and pro-MSP (macrophage-stimulating protein), which are ligands for the c-MET and RON receptor tyrosine kinases, respectively. nih.gov This activation is crucial for cell signaling pathways involved in cell growth, motility, and morphogenesis. nih.govmdpi.com Furthermore, hepsin's ability to activate pro-uPA initiates a proteolytic cascade that contributes to the degradation of the extracellular matrix (ECM), a process implicated in tumor progression and metastasis. mdpi.com The discovery that fibronectin is a direct substrate of hepsin has linked its activity to the regulation of the transforming growth factor-beta (TGFβ) pathway. helsinki.finih.gov

Future research will likely employ advanced proteomics techniques, such as activity-based protein profiling and proximity-labeling approaches, to systematically identify new hepsin substrates and binding partners in various physiological and pathological contexts. Understanding these interactions will provide a more complete picture of hepsin's role in maintaining tissue homeostasis and driving disease progression.

Table 1: Known Substrates and Interaction Partners of Hepsin

MoleculeTypeFunctionReference
Pro-hepatocyte growth factor (pro-HGF)SubstratePrecursor of HGF, a ligand for the c-Met receptor. oncotarget.commdpi.com
Pro-urokinase-type plasminogen activator (pro-uPA)SubstrateZymogen of uPA, an enzyme involved in ECM degradation. mdpi.com
FibronectinSubstrateECM protein involved in cell adhesion and migration. helsinki.finih.gov
Macrophage-stimulating protein (MSP)SubstrateLigand for the RON receptor tyrosine kinase. nih.gov
Laminin-332SubstrateComponent of the hemidesmosome at cell-cell junctions. researchgate.net
Hepatocyte growth factor activator inhibitor-1 (HAI-1)InhibitorEndogenous inhibitor of hepsin activity. nih.gov
Hepatocyte growth factor activator inhibitor-2 (HAI-2)InhibitorEndogenous inhibitor of hepsin activity. nih.gov
STING (stimulator of interferon genes)SubstrateComponent of the innate immune system. mdpi.com

Further Investigation into Regulatory Mechanisms of Hepsin Activity and Expression

The regulation of hepsin's enzymatic activity and its expression levels are complex processes that are not yet fully understood. While it is known that hepsin is overexpressed in several cancers, including prostate, ovarian, and breast cancer, the precise molecular mechanisms driving this upregulation are still being elucidated. helsinki.finih.gov

Future studies should focus on:

Transcriptional and post-transcriptional regulation: Identifying the transcription factors and microRNAs that control hepsin gene expression in different tissues and disease states.

Post-translational modifications: Investigating how modifications such as glycosylation and phosphorylation impact hepsin's localization, stability, and catalytic activity. researchgate.net

Regulation by the tumor microenvironment: Understanding how factors within the tumor microenvironment, such as hypoxia and inflammation, influence hepsin expression and function.

A deeper understanding of these regulatory networks will be crucial for developing strategies to selectively target hepsin in pathological conditions.

Advanced Structural Insights into Hepsin's Catalytic Cycle and Activation Process

Detailed structural information is fundamental to understanding hepsin's function at a molecular level. While the crystal structure of the hepsin protease domain has been determined, providing insights into its substrate-binding cleft, a complete picture of its catalytic cycle and activation mechanism remains to be fully elucidated. researchgate.net

Hepsin is a type II transmembrane serine protease, meaning its N-terminus is intracellular, followed by a transmembrane domain and an extracellular C-terminal catalytic domain. medrxiv.org The catalytic domain contains the canonical His-Asp-Ser catalytic triad (B1167595). researchgate.net Activation of the hepsin zymogen requires proteolytic cleavage at a specific site, which tethers the protease domain to the cell surface via a disulfide bond. researchgate.net

Future research directions in this area include:

High-resolution structures of hepsin in complex with its substrates and inhibitors: These studies will provide a detailed view of the molecular interactions that govern substrate recognition and catalysis.

Structural analysis of the full-length hepsin protein: Determining the structure of the entire protein, including its transmembrane and intracellular domains, will shed light on its regulation and interaction with other membrane-associated proteins.

Computational modeling and molecular dynamics simulations: These approaches can complement experimental studies by providing dynamic insights into the conformational changes that occur during the catalytic cycle and activation process. biorxiv.orgnih.gov

These advanced structural studies will be invaluable for the rational design of specific and potent hepsin inhibitors.

Harnessing Hepsin's Mechanistic Understanding for Novel Research Tool Development

A thorough understanding of hepsin's mechanisms of action can be leveraged to develop novel research tools for studying its function and for broader applications in cell biology and drug discovery.

The development of potent and selective small-molecule inhibitors and neutralizing antibodies has already provided valuable tools to probe hepsin's role in cancer progression. nih.govresearchgate.netnih.gov For instance, small-molecule inhibitors have been shown to attenuate hepsin's proteolytic activity and block prostate cancer metastasis in preclinical models. oncotarget.com

Future opportunities in this area include:

Development of activity-based probes: These probes can be used to specifically label and visualize active hepsin in cells and tissues, providing a powerful tool for studying its spatial and temporal regulation.

Creation of hepsin-based biosensors: Genetically encoded or synthetic biosensors could be designed to report on hepsin activity in real-time, enabling the high-throughput screening of inhibitor libraries.

Engineering of hepsin variants with altered substrate specificity: Such variants could be used as tools to cleave specific target proteins in a controlled manner, both in vitro and in vivo.

These innovative research tools will not only advance our understanding of hepsin biology but also have the potential to be applied to the study of other proteases.

Exploration of the Independent or Modulatory Functions of Synthetic Hepsin Peptide Fragments (e.g., 191-199)

An emerging and intriguing area of research is the investigation of the potential biological activities of synthetic peptide fragments derived from the hepsin sequence. The 191-199 fragment, corresponding to the region around the catalytic histidine residue, is of particular interest. researchgate.net While the primary role of this region is within the context of the full-length protein's catalytic activity, it is conceivable that a synthetic peptide corresponding to this sequence could have independent or modulatory functions.

Currently, there is a lack of direct research on the specific functions of the hepsin (191-199) peptide. However, studies on peptide fragments from other proteins have shown that they can sometimes mimic or antagonize the function of the parent protein or possess entirely novel activities. For example, a synthetic heptapeptide (B1575542) from myosin was found to bind to F-actin, inhibiting the formation of the acto-S-1 rigor complex. nih.gov

Future research into synthetic hepsin peptide fragments could explore the following questions:

Does the hepsin (191-199) peptide interact with any of hepsin's known substrates or inhibitors?

Can this peptide modulate the activity of full-length hepsin or other proteases?

Does the peptide exhibit any independent signaling activity or cellular effects?

Investigating these possibilities could open up new avenues for understanding hepsin's function and for the development of novel therapeutic or diagnostic agents. For instance, if the 191-199 peptide is found to competitively inhibit substrate binding, it could serve as a lead for the development of novel peptidomimetic inhibitors.

Q & A

Q. What structural features of hepsin (191-199) influence its catalytic activity, and how can these be experimentally validated?

Hepsin (191-199) is a peptide sequence within the catalytic domain of hepsin, a type II transmembrane serine protease. The catalytic triad (His, Asp, Ser) and substrate-binding pockets in this region are critical for enzymatic activity. To validate structural-function relationships:

  • Use site-directed mutagenesis to disrupt catalytic residues (e.g., Ser353) and measure activity via fluorogenic substrates like Ac-KQLR-AFC .
  • Employ X-ray crystallography or cryo-EM to resolve the 3D structure of the catalytic domain bound to inhibitors or substrates, as demonstrated in studies of homologous proteases .
  • Compare kinetic parameters (e.g., kcat/KMk_{cat}/K_M) of wild-type vs. mutant hepsin using enzymatic assays .

Q. How can researchers optimize recombinant hepsin expression for functional studies?

Hepsin’s transmembrane domain complicates soluble expression. Methodological approaches include:

  • Truncating the transmembrane region and expressing the extracellular protease domain in mammalian systems (e.g., HEK293 cells) with codon optimization .
  • Using baculovirus-insect cell systems for post-translational modifications, followed by affinity purification (e.g., His-tag/Ni-NTA) .
  • Validating activity with Western blotting (pro-form vs. activated form) and enzyme-linked assays .

Q. What are reliable biochemical assays to quantify hepsin (191-199) activity in vitro?

  • Fluorogenic peptide substrates : Ac-KQLR-AFC (excitation/emission: 400/505 nm) is specific for hepsin’s substrate-binding pocket .
  • FRET-based assays : Monitor cleavage of quenched fluorescent substrates (e.g., DABCYL/EDANS-labeled peptides).
  • Zymography : Resolve active hepsin in SDS-PAGE gels copolymerized with gelatin or casein, followed by Coomassie staining .

Advanced Research Questions

Q. How does hepsin (191-199) contribute to cancer progression, and what experimental models can dissect its role in metastasis?

Hepsin overexpression correlates with prostate and ovarian cancer metastasis. To investigate:

  • In vitro invasion assays : Use Matrigel-coated transwells with cancer cells overexpressing hepsin (191-199) or treated with hepsin inhibitors (e.g., Leu-Arg dipeptide analogs) .
  • In vivo xenograft models : Compare tumor growth/metastasis in hepsin-knockdown vs. control mice (via siRNA or CRISPR-Cas9) .
  • Proteomic profiling : Identify hepsin substrates (e.g., pro-HGF, extracellular matrix proteins) using SILAC or TMT labeling .

Q. What strategies address contradictory findings regarding hepsin’s physiological role (e.g., normal development vs. cancer)?

Discrepancies arise from model specificity (e.g., hepsin-deficient mice show no developmental defects but exhibit cancer-related phenotypes). Resolve contradictions by:

  • Conditional knockout models : Tissue-specific hepsin deletion to isolate roles in homeostasis vs. pathology .
  • Cross-species comparisons : Analyze hepsin orthologs in non-model organisms (e.g., walrus hepsin shares 92% identity with human hepsin) to identify conserved functions .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map hepsin’s interactome in different contexts .

Q. How can structure-based drug design improve hepsin inhibitor specificity and efficacy?

  • Molecular docking : Screen compound libraries (e.g., Life Chemicals’ protease inhibitor library) against hepsin’s active site using Schrödinger Glide or AutoDock Vina .
  • Pharmacophore modeling : Identify critical inhibitor motifs (e.g., ketobenzothiazole scaffolds) that align with hepsin’s substrate-binding pockets .
  • In vitro validation : Test inhibitors in dose-response assays with counter-screening against off-target proteases (e.g., matriptase, TMPRSS2) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing hepsin activity data with high variability?

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Apply mixed-effects models to account for batch effects in multi-experiment datasets.
  • Validate findings with bootstrapping or permutation tests to assess robustness .

Q. How should researchers handle conflicting structural data (e.g., glycosylation vs. activity)?

  • Perform deglycosylation assays (e.g., PNGase F treatment) to assess N-linked glycosylation’s impact on hepsin stability/activity .
  • Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by post-translational modifications .

Data Reproducibility and Validation

Q. What controls are essential for ensuring reproducibility in hepsin-related experiments?

  • Include positive controls (e.g., recombinant active hepsin) and negative controls (heat-inactivated enzyme or protease inhibitors like AEBSF).
  • Validate antibodies with knockout lysates in Western blots .
  • Report MIAPE guidelines for proteomics data and ARRIVE guidelines for animal studies .

Q. How can researchers mitigate off-target effects in hepsin inhibition studies?

  • Use isoform-specific inhibitors (e.g., monoclonal antibodies targeting hepsin’s scavenger receptor domain) .
  • Perform RNA-seq post-inhibition to assess transcriptome-wide effects and identify compensatory pathways .

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